molecular formula C17H17NO3 B5588605 N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide

N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5588605
M. Wt: 283.32 g/mol
InChI Key: TUHAJFGLYGWUBF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. As a derivative of the N-(3-acetylphenyl)acetamide scaffold, this substance serves as a potential building block or intermediate for the synthesis of more complex molecules . Researchers may utilize it in library synthesis for high-throughput screening or as a key precursor in designing target-specific bioactive compounds. Its molecular structure, featuring both acetylphenyl and methylphenoxy moieties, is commonly explored in the development of compounds for various biochemical applications. This product is provided with comprehensive analytical data to ensure identity and purity. It is strictly intended for laboratory research purposes. This compound is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-6-3-4-9-16(12)21-11-17(20)18-15-8-5-7-14(10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHAJFGLYGWUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 2 Methylphenoxy Acetamide

Retrosynthetic Analysis of the N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide Scaffold

A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most logical disconnection is at the amide bond, which simplifies the target molecule into two key precursors: 3-aminoacetophenone and 2-(2-methylphenoxy)acetic acid. A further disconnection of the ether bond in 2-(2-methylphenoxy)acetic acid leads to even simpler starting materials: 2-methylphenol and a two-carbon unit, such as chloroacetic acid. This analysis forms the basis for designing convergent and efficient synthetic routes.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established and contemporary methods. These routes primarily revolve around the formation of the central amide bond and the preceding ether linkage.

Direct Amide Bond Formation Strategies

The most direct approach to forming the target molecule is through the coupling of 3-aminoacetophenone and 2-(2-methylphenoxy)acetic acid. This transformation can be accomplished using a variety of amide bond formation techniques. A common method involves the activation of the carboxylic acid, 2-(2-methylphenoxy)acetic acid, to form a more reactive intermediate. This can be achieved by converting the carboxylic acid into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with 3-aminoacetophenone to form the desired amide.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are effective in promoting the reaction between the carboxylic acid and the amine.

Etherification Reactions for the Phenoxy Moiety

The synthesis of the key intermediate, 2-(2-methylphenoxy)acetic acid, is typically achieved through a Williamson ether synthesis. miracosta.edu This reaction involves the deprotonation of 2-methylphenol with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. miracosta.edubartleby.com This nucleophilic phenoxide then undergoes a substitution reaction with an appropriate two-carbon electrophile, commonly sodium chloroacetate (B1199739) or chloroacetic acid, to yield 2-(2-methylphenoxy)acetic acid. miracosta.edubartleby.com The reaction conditions are generally mild, making this a highly efficient method for constructing the phenoxyacetic acid moiety.

Functionalization of the Acetylphenyl Group

The 3-aminoacetophenone starting material is commercially available, but can also be synthesized from 3-nitroacetophenone. prepchem.com The reduction of the nitro group to an amine is a standard transformation that can be carried out using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media. prepchem.com This allows for the introduction of the necessary amine functionality for the subsequent amide coupling step.

Further functionalization of the acetyl group on the phenyl ring can be explored to generate analogs of the target compound. For instance, the ketone can be reduced to an alcohol or converted to other functional groups through various organic transformations.

Multi-step Synthesis Approaches

While direct coupling is the most straightforward route, multi-step syntheses can also be employed, particularly when starting from more fundamental precursors. libretexts.orgvapourtec.com For example, a synthesis could commence with ortho-aminophenol derivatives, which would require a series of reactions to introduce the acetyl group and then form the ether and amide linkages. A potential multi-step sequence could involve the protection of the amine and hydroxyl groups, followed by Friedel-Crafts acylation to introduce the acetyl group, deprotection, etherification of the phenolic hydroxyl, and finally, amide bond formation. google.com

Specific Reagents and Reaction Conditions for Key Steps

The success of the synthesis of this compound relies on the appropriate choice of reagents and reaction conditions for each step.

Reaction Step Reagents Typical Conditions
Amide Bond Formation (Acyl Chloride Method) 2-(2-methylphenoxy)acetic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), 3-aminoacetophenone, Base (e.g., triethylamine, pyridine)Anhydrous solvent (e.g., DCM, THF), Room temperature or gentle heating
Amide Bond Formation (Coupling Reagent Method) 2-(2-methylphenoxy)acetic acid, 3-aminoacetophenone, Coupling reagent (e.g., DCC, EDC), Additive (e.g., HOBt, NHS)Anhydrous solvent (e.g., DMF, DCM), Room temperature
Williamson Ether Synthesis 2-methylphenol, Base (e.g., NaOH, KOH), Chloroacetic acid or Sodium chloroacetateWater or alcohol as solvent, Heating
Reduction of Nitro Group 3-nitroacetophenone, Reducing agent (e.g., SnCl₂, H₂/Pd-C, Fe/HCl)Acidic or neutral conditions, Room temperature or heating

Optimization of Synthetic Pathways

The primary route for synthesizing this compound typically involves two key transformations: a Williamson ether synthesis to form the 2-(2-methylphenoxy)acetic acid intermediate, followed by an amide coupling reaction with 3-aminoacetophenone. The efficiency of this pathway is contingent on carefully controlled reaction conditions.

Yield Enhancement Strategies

Maximizing the yield of this compound necessitates the optimization of both the Williamson ether synthesis and the subsequent amide formation step.

For the initial Williamson ether synthesis, which produces 2-(2-methylphenoxy)acetic acid from 2-methylphenol and a haloacetic acid (typically chloroacetic acid), several factors can be manipulated to improve the yield. The choice of base is critical; strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the phenol, thereby activating it for nucleophilic attack on the haloacetic acid. The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Temperature and reaction time are also crucial parameters. While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

In the subsequent amide coupling step, the carboxylic acid intermediate is activated to facilitate its reaction with 3-aminoacetophenone. Common coupling agents include thionyl chloride (SOCl2) to form an acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The choice of solvent, typically a non-polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and the careful control of temperature are vital to prevent side reactions and maximize the formation of the desired amide.

The following table summarizes potential strategies to enhance the yield of the two-step synthesis:

StepParameterStrategy for Yield Enhancement
Williamson Ether Synthesis BaseUse of strong, non-nucleophilic bases like NaH or K2CO3.
SolventEmploy polar aprotic solvents such as DMF or acetone.
TemperatureOptimize temperature to balance reaction rate and side reactions.
Heating MethodConsider microwave irradiation to reduce reaction time and potentially increase yield.
Amide Coupling Coupling AgentSelect an appropriate coupling agent (e.g., SOCl2, DCC/NHS, EDC/HOBt) based on substrate compatibility.
SolventUse anhydrous aprotic solvents like DCM or THF.
TemperatureMaintain low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
StoichiometryUse a slight excess of the amine component to ensure complete conversion of the activated carboxylic acid.

Purity Improvement Techniques

Achieving high purity of the final product, this compound, is essential for its intended applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For N-aryl acetamides, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with less polar solvents like hexanes or water. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.

Column chromatography is another powerful purification method, particularly for separating the desired product from closely related impurities. The choice of stationary phase and mobile phase is critical for achieving good separation. For compounds of moderate polarity like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone), is optimized to achieve a retention factor (Rf) for the desired compound that allows for effective separation from impurities. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed to effectively separate a wide range of impurities. High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water can also be utilized for analytical and preparative purification. sielc.comsielc.com

The following table outlines common techniques for purity improvement:

TechniqueKey Considerations
Recrystallization Solvent Selection: Choose a solvent or solvent pair that provides a significant difference in solubility at high and low temperatures. Common choices include ethanol, ethyl acetate/hexanes. rochester.edu
Cooling Rate: Slow cooling promotes the formation of larger, purer crystals.
Washing: Wash the collected crystals with a small amount of cold solvent to remove surface impurities.
Column Chromatography Stationary Phase: Silica gel is a standard choice for compounds of this polarity.
Mobile Phase: A mixture of hexanes and ethyl acetate is a common starting point. The ratio is optimized to achieve good separation.
Detection: Monitor the elution of compounds using thin-layer chromatography (TLC) or UV detection.

Stereoselective Synthesis Considerations (if applicable to chiral centers)

Based on the chemical structure of this compound, there are no chiral centers present in the molecule. Therefore, stereoselective synthesis is not a relevant consideration for this particular compound.

Analog and Derivative Synthesis

The synthesis of analogs and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological activity.

Design Principles for Structural Diversification

The design of new analogs is guided by several principles aimed at systematically modifying the parent structure to probe its interaction with biological targets. Key areas for modification in this compound include the acetylphenyl ring, the acetamide (B32628) linker, and the phenoxy ring.

For the acetylphenyl ring, modifications can include altering the position of the acetyl group or introducing other substituents to explore electronic and steric effects. The acetamide linker can be modified by changing its length or rigidity, for example, by introducing alkyl chains or incorporating cyclic structures.

The phenoxy ring offers a particularly attractive site for diversification. The introduction of various substituents at different positions on this ring can significantly impact the molecule's properties, such as its lipophilicity, electronic distribution, and ability to form hydrogen bonds. These modifications can be designed to enhance binding affinity to a target protein or to improve pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can systematically alter the electronic nature of the phenoxy ring. nih.gov

Introduction of Substitutions on the Phenoxy Ring

The introduction of substituents on the phenoxy ring of this compound can be achieved by utilizing appropriately substituted 2-methylphenols as starting materials in the Williamson ether synthesis. A wide variety of substituted phenols are commercially available or can be synthesized through established methods. nih.gov

For example, to synthesize an analog with a chloro group on the phenoxy ring, one would start with the corresponding chlorosubstituted 2-methylphenol. The subsequent reaction with a haloacetic acid and then with 3-aminoacetophenone would proceed as previously described. This approach allows for the systematic introduction of a diverse range of functional groups at various positions on the phenoxy ring.

The following table provides examples of how different substituents on the phenoxy ring can be introduced and the potential rationale behind these modifications:

Substituent on Phenoxy RingStarting MaterialRationale for Modification
4-Chloro4-Chloro-2-methylphenolInvestigate the effect of an electron-withdrawing group and potential halogen bonding interactions.
4-Methoxy4-Methoxy-2-methylphenolExplore the impact of an electron-donating group and potential hydrogen bond acceptor.
4-Nitro4-Nitro-2-methylphenolIntroduce a strong electron-withdrawing group to significantly alter electronic properties.
4-Trifluoromethyl4-(Trifluoromethyl)-2-methylphenolIntroduce a lipophilic, electron-withdrawing group to enhance metabolic stability and binding.

By systematically synthesizing and evaluating such analogs, researchers can build a comprehensive understanding of the structure-activity relationships governing the biological effects of this class of compounds.

A-2.4.3. Modifications of the Acetylphenyl Ring

The acetylphenyl ring of this compound offers multiple sites for chemical modification. These include the carbonyl group and α-carbon of the acetyl moiety, as well as the aromatic ring itself. Such transformations allow for the synthesis of a diverse range of derivatives.

A-2.4.3.1. Reactions Involving the Acetyl Group

The acetyl group's ketone functionality is a versatile handle for numerous chemical transformations.

Condensation Reactions: The acetyl group can participate in base- or acid-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, where the acetylphenyl compound reacts with an aromatic aldehyde in the presence of a base like sodium hydroxide to form an α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. wikipedia.orgnih.govtaylorandfrancis.com This reaction proceeds via an enolate intermediate of the this compound.

Oxidation Reactions: The Baeyer-Villiger oxidation converts the acetyl group into an ester functionality. wikipedia.orgorganic-chemistry.org Using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), an oxygen atom is inserted between the carbonyl carbon and the aromatic ring. pw.livechemistrysteps.com The migratory aptitude in such reactions generally favors the aryl group over the methyl group, leading to the formation of a phenyl acetate derivative. pw.live

Formation of C=N Bonds: The carbonyl group readily reacts with nitrogen-based nucleophiles. For instance, treatment with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime. This oxime can then undergo a Beckmann rearrangement in the presence of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to yield an N-aryl amide, specifically N-(3-(N-methylcarbamoyl)phenyl)-2-(2-methylphenoxy)acetamide. rsc.orgunive.itrsc.orglibretexts.org

A-2.4.3.2. Reactions on the Aromatic Ring

The phenyl ring is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The acetyl group is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack. studyraid.com Conversely, the amide group (-NHCOR) is an activating group and an ortho-, para-director. msu.edu Given their meta-position relative to each other in this compound, their directing effects are additive. The powerful ortho-, para-directing influence of the amide group will dominate, directing incoming electrophiles to positions 2, 4, and 6. However, the position between the two substituents (position 2) is sterically hindered. Therefore, substitution is most likely to occur at the positions para (position 4) and ortho (position 6) to the amide group. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ in acetic acid) would yield predominantly the 4- and 6-substituted derivatives. ijarsct.co.inlibretexts.orgwvu.edu

Friedel-Crafts Reactions: The acetyl group's strong deactivating nature generally prevents Friedel-Crafts alkylation and acylation reactions from occurring on the acetylphenyl ring under standard conditions. studyraid.comlibretexts.orglibretexts.orgyoutube.com

Interactive Table of Potential Acetylphenyl Ring Modifications

Reaction TypeReagentsPotential Product
Claisen-Schmidt CondensationAr-CHO, NaOHα,β-Unsaturated ketone derivative
Baeyer-Villiger OxidationmCPBAPhenyl acetate derivative
Oxime FormationNH₂OH·HClAcetophenone oxime derivative
Beckmann RearrangementH₂SO₄ (on oxime)N-Aryl amide derivative
NitrationHNO₃, H₂SO₄4-nitro and 6-nitro derivatives
BrominationBr₂, CH₃COOH4-bromo and 6-bromo derivatives

A-2.4.4. Alterations to the Amide Linkage

The amide bond in this compound is a robust functional group, but it can be chemically altered through specific reactions, primarily hydrolysis and reduction.

A-2.4.4.1. Amide Hydrolysis

The cleavage of the amide bond can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comresearchgate.net This reaction breaks the amide linkage to yield the constituent amine and carboxylic acid.

Acid-Catalyzed Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The final products are 3-aminoacetophenone (as its ammonium (B1175870) salt) and 2-(2-methylphenoxy)acetic acid.

Base-Catalyzed Hydrolysis: Saponification using a strong base, such as aqueous sodium hydroxide, followed by heating, also facilitates hydrolysis. researchgate.netarkat-usa.org The hydroxide ion directly attacks the carbonyl carbon. Subsequent workup with acid is required to protonate the resulting carboxylate and amino groups, yielding 3-aminoacetophenone and 2-(2-methylphenoxy)acetic acid. Tertiary amides are known to be particularly resistant to cleavage, often requiring vigorous conditions. researchgate.net Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have also been shown to catalyze amide hydrolysis. rsc.org

A-2.4.4.2. Amide Reduction

The amide group can be completely reduced to an amine using powerful reducing agents.

Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. masterorganicchemistry.comlibretexts.org It effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), converting the secondary amide into a secondary amine. chemistrysteps.com The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced. chemistrysteps.com The product of this reaction would be N-(3-acetylphenyl)-2-(2-methylphenoxy)ethylamine.

Interactive Table of Potential Amide Linkage Alterations

Reaction TypeReagentsPotential Product(s)
Acid HydrolysisH₃O⁺, Heat3-Aminoacetophenone and 2-(2-methylphenoxy)acetic acid
Base Hydrolysis1. NaOH, H₂O, Heat2. H₃O⁺3-Aminoacetophenone and 2-(2-methylphenoxy)acetic acid
Reduction1. LiAlH₄, Ether2. H₂ON-(3-acetylphenyl)-2-(2-methylphenoxy)ethylamine

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide can be constructed.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 3-acetylphenyl and 2-methylphenoxy rings, the methylene (B1212753) protons of the acetamide (B32628) linker, and the methyl protons of both the acetyl and methylphenoxy groups. Key expected resonances and their multiplicities would offer insight into the proton-proton coupling relationships, confirming the substitution patterns on the aromatic rings and the integrity of the acetamide bridge.

Interactive Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (phenyl)7.0 - 8.0Multiplet8H
-O-CH₂-4.5 - 5.0Singlet2H
Acetyl CH₃2.5 - 2.7Singlet3H
Phenoxy CH₃2.2 - 2.4Singlet3H
Amide NH8.5 - 9.5Singlet1H

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

Interactive Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl C=O195 - 205
Amide C=O165 - 175
Aromatic C110 - 160
-O-CH₂-65 - 75
Acetyl CH₃25 - 35
Phenoxy CH₃15 - 25

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish definitive structural connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would be crucial in assigning the specific positions of protons on both aromatic rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as between the methylene protons and the carbons of the phenoxy ring, thereby confirming the core structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This allows for the determination of the elemental composition and the molecular formula. For this compound (C₁₇H₁₇NO₃), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision.

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to piece together the original molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the ether linkage. Analysis of the masses of the resulting fragment ions would provide corroborating evidence for the connectivity of the 3-acetylphenyl, acetamide, and 2-methylphenoxy moieties. For example, the observation of ions corresponding to the 3-acetylphenylamine and 2-methylphenoxyacetyl fragments would strongly support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would be crucial for confirming its structural integrity.

Based on the structure of this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands. The key functional groups and their anticipated vibrational frequencies are detailed in the table below. The secondary amide group would exhibit a characteristic N-H stretching vibration, typically in the range of 3300-3100 cm⁻¹, and a strong C=O (Amide I) stretching band around 1680-1630 cm⁻¹. The ketone carbonyl (C=O) group would also show a strong stretching band, generally in the region of 1715-1680 cm⁻¹. Additionally, the ether linkage (C-O-C) would produce characteristic stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings, which often yield strong Raman signals.

Hypothetical Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Secondary Amide (N-H)Stretch3300 - 3100
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Ketone C=OStretch1715 - 1680
Amide C=O (Amide I)Stretch1680 - 1630
Aromatic C=CStretch1600 - 1450
Amide N-HBend (Amide II)1550 - 1510
Ether C-O-CAsymmetric Stretch1275 - 1200
Ether C-O-CSymmetric Stretch1075 - 1020

This table is generated based on established principles of infrared spectroscopy and does not represent published experimental data for the specific compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach. In this setup, a non-polar stationary phase (such as a C18 column) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single, sharp peak corresponding to the compound. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks, as detected by a UV detector (likely set to a wavelength where the aromatic rings absorb strongly, e.g., ~254 nm), would allow for the calculation of the compound's purity.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against concentration. This would allow for the precise determination of the compound's concentration in unknown samples.

Hypothetical HPLC Method Parameters

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table represents a typical starting point for method development and is not based on published experimental data for the specific compound.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector or column.

However, GC could be applicable if the compound is first converted into a more volatile derivative. For instance, derivatization of the amide N-H group could potentially increase its volatility, making it more amenable to GC analysis. This approach is often used for the analysis of related compounds in complex matrices. Without a specific derivatization procedure and subsequent analysis reported in the literature, the applicability of GC remains theoretical. If a suitable derivatization method were developed, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be a powerful tool for purity assessment and trace analysis.

In-depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no specific published computational or theoretical investigations focused solely on the chemical compound this compound.

The provided outline requests an in-depth analysis covering:

Molecular Modeling and Docking Studies: This would require information on how the ligand form of this compound is prepared for simulation, which specific protein receptors it has been docked against, the algorithms used, the predicted binding sites, and a detailed analysis of its interactions (e.g., specific hydrogen bonds, hydrophobic interactions). It would also necessitate data from virtual screening campaigns where this compound was identified as a hit.

Quantum Chemical Calculations: This section would need results from Density Functional Theory (DFT) or similar methods to describe the molecule's optimized geometry and conformational analysis.

Without published research, providing this level of detail would involve speculation or the fabrication of data, which falls outside the scope of a factual and scientific report.

While computational studies exist for structurally related compounds such as phenoxyacetamide derivatives and N-acetylphenyl acetamide derivatives, the user's explicit instruction to focus solely on this compound means that extrapolating from these related molecules would be inappropriate and would not represent a scientifically accurate account of the specified compound.

Therefore, this article cannot be generated at this time due to the lack of available research data specific to this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Electronic structure analysis is a cornerstone of computational chemistry, providing deep insights into the reactivity and kinetic stability of a molecule. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap implies greater stability. For molecules in the phenoxy acetamide (B32628) class, the HOMO-LUMO gap can be indicative of their potential as electrophiles. crpsonline.comcrpsonline.com

Table 1: Illustrative HOMO-LUMO Energy Data for a Hypothetical Phenoxyacetamide Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Note: This data is illustrative and not specific to N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen or nitrogen. Regions of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Intermediate potential regions are colored in green. By analyzing the MEP map of a compound like this compound, one could identify the likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and intermolecular interactions by examining the delocalization of electron density between filled and empty orbitals. This analysis can quantify the stabilization energy associated with these interactions, offering insights into hydrogen bonding and other non-covalent interactions that can influence the molecule's conformation and biological activity. For instance, in N-phenylacetamide derivatives, NBO analysis has been used to understand the reactivity of the carbonyl group. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Calculation and Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D structure (e.g., connectivity indices).

3D descriptors: Dependent on the 3D conformation (e.g., molecular shape).

Quantum chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges.

In studies of phenoxyacetamide analogues, descriptors like molecular weight and HOMO energy have been found to be significant. crpsonline.comcrpsonline.com The selection of the most relevant descriptors is a crucial step to build a robust QSAR model.

Model Development and Validation Methodologies

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical methods. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

The quality of a QSAR model is assessed through various validation metrics:

Coefficient of determination (R²): Indicates the goodness of fit for the training set.

Cross-validated coefficient of determination (Q²): Assesses the internal predictive ability of the model.

External validation (R²_pred): Evaluates the model's ability to predict the activity of the test set compounds.

A robust QSAR model will have high values for R², Q², and R²_pred, indicating that it is both descriptive and predictive.

Interpretation of QSAR Models for Predictive Insights

The interpretation of a validated QSAR model can provide valuable insights for the design of new, more potent compounds. The model can reveal which molecular properties are most influential for the desired biological activity. For example, a QSAR study on phenoxyacetamide derivatives as monoamine oxidase inhibitors indicated that higher molecular weight and lower HOMO energy were associated with increased activity. crpsonline.comcrpsonline.com Such insights can guide the structural modifications of a lead compound like this compound to enhance its therapeutic potential.

Mechanistic and Target Oriented Biological Activity Profiling

In Vitro Biological Screening Methodologies

Cell-Based Assays for Cellular Pathway Modulation (e.g., Osteoclast Differentiation Inhibition by related compounds)

Cell-based assays are crucial for understanding how a compound affects cellular functions. For derivatives of N-phenylacetamide and phenoxyacetamide, a significant area of investigation has been their impact on cancer cells and bone cells.

Derivatives of N-(piperazine-1-yl)phenyl-2-phenoxyacetamide have been investigated for their effects on osteoclast differentiation. semanticscholar.org Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to diseases like osteoporosis. semanticscholar.org In one study, the compound N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (B32628) was shown to inhibit the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts in vitro. semanticscholar.org This inhibition is crucial as altered osteoclast formation can lead to excessive bone resorption. semanticscholar.org The activation of signaling pathways involving phosphoinositide 3-kinase (PI3K)/Akt is important for osteoclast differentiation and function. semanticscholar.org

Furthermore, various N-phenylacetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. In vitro cytotoxicity evaluations using MTS or MTT assays have shown that these compounds can be potent anticancer agents. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown notable activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov Similarly, another study highlighted the pro-apoptotic activity of different phenylacetamide derivatives on MDA-MB-468, PC12, and MCF7 cancer cell lines. tbzmed.ac.ir

Cytotoxic Activity of Related Phenylacetamide Derivatives
Compound TypeCell LineAssayObserved EffectReference
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (prostate carcinoma)MTS assayPotent cytotoxic activity nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivativesMCF-7 (breast cancer)MTS assayModerate cytotoxic activity nih.gov
Phenylacetamide derivativesMDA-MB-468, PC12, MCF7MTT assaySignificant cytotoxic and pro-apoptotic effects tbzmed.ac.ir
N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamideBone Marrow-Derived Macrophages (BMMs)Osteoclast Differentiation AssayInhibition of osteoclast formation semanticscholar.org

Enzyme Inhibition Assays and Kinetics (e.g., COX-II, PTP1B, MurE Ligases for related compounds)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Acetamide derivatives have been explored as inhibitors of several key enzymes.

COX-II Inhibition: A significant body of research has focused on acetamide derivatives as inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain. galaxypub.coarchivepp.com The selective inhibition of COX-II over COX-I is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects. galaxypub.co Various acetamide-containing compounds have been designed and synthesized as potent and selective COX-II inhibitors. archivepp.com

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a validated therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin (B600854) signaling. nih.gov Acetamide derivatives are among the classes of compounds that have been investigated as potential PTP1B inhibitors. researchgate.net The development of potent and selective PTP1B inhibitors is an active area of research. researchgate.net

MurE Ligase Inhibition: While the prompt mentions MurE ligases as a potential target for related compounds, a review of the available literature did not yield specific studies on the inhibition of MurE ligases by N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide or closely related N-phenylacetamide and phenoxyacetamide derivatives.

Enzyme Inhibition by Related Acetamide Derivatives
Enzyme TargetCompound ClassTherapeutic AreaReference
Cyclooxygenase-II (COX-II)Acetamide derivativesAnti-inflammatory galaxypub.coarchivepp.com
Protein Tyrosine Phosphatase 1B (PTP1B)Acetamide derivativesAnti-diabetic researchgate.net

Receptor Binding Studies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Recent research has identified N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R). nih.gov The P2Y14R is involved in inflammatory diseases, and its antagonists are of therapeutic interest. nih.gov One study reported the discovery of a novel N-substituted acetamide derivative with high binding affinity to P2Y14R, demonstrating an IC50 value of 0.6 nM. nih.gov This compound also showed significant inhibitory activity in a model of acute gouty arthritis. nih.gov

Gene Expression Analysis (e.g., downregulation of c-Fos, NFATc1, DC-STAMP, cathepsin K, MMP-9 for related compounds)

Gene expression analysis provides insights into the molecular pathways affected by a compound. In the context of osteoclast differentiation, the inhibition by phenoxyacetamide derivatives is associated with the downregulation of key osteoclast-specific genes.

The differentiation of osteoclasts is controlled by the master transcription factor, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). semanticscholar.org The activation of NFATc1 leads to the expression of genes such as tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), matrix metalloproteinase-9 (MMP-9), and cathepsin K (CtsK). semanticscholar.org Studies on N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide have shown that it suppresses the expression of these critical genes, thereby inhibiting osteoclast formation. semanticscholar.org The transcription factor c-Fos is also an important regulator in this process. nih.gov

Gene Expression Modulation by Related Phenoxyacetamide Derivatives in Osteoclastogenesis
GeneFunctionEffect of CompoundReference
NFATc1Master transcription factor for osteoclast differentiationDownregulation semanticscholar.org
c-FosTranscription factor involved in osteoclast differentiationModulation nih.gov
DC-STAMPEssential for osteoclast cell-cell fusionDownregulation semanticscholar.org
Cathepsin K (CtsK)Key protease in bone resorptionDownregulation semanticscholar.org
MMP-9Matrix metalloproteinase involved in bone resorptionDownregulation semanticscholar.org

Target Identification and Validation

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful method for identifying the protein targets of a compound. This approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov

A review of the current scientific literature did not reveal specific studies employing affinity chromatography and proteomics approaches for the direct target identification of this compound or its very close analogues. While these techniques are broadly applicable for target discovery in chemical biology, their application to this specific class of molecules has not been detailed in the available research. nih.gov

An extensive search of publicly available scientific literature and databases has revealed no specific studies or data pertaining to the chemical compound This compound .

Therefore, it is not possible to generate the requested article focusing on the "" of this specific compound as outlined. The required information for the sections and subsections, including:

Preclinical in vitro or in vivo Mechanistic Studies (Animal Models)

Evaluation of Target Engagement in Biological Systems

is not available in the public domain for this compound.

While research exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of that data. Without any specific research on the target compound, the generation of a scientifically accurate and informative article as per the detailed outline is not feasible.

Histological and Molecular Marker Analysis in Tissues

A comprehensive search of scientific databases has yielded no studies that have investigated the effects of this compound on tissue histology. Consequently, there are no reports on whether this compound induces any changes in tissue architecture, cellular morphology, or intercellular interactions.

Similarly, there is a lack of information regarding the impact of this compound on molecular markers. Research into changes in protein expression, gene regulation, or the activation of specific signaling pathways following exposure to this compound has not been published. This absence of data means that the molecular targets and mechanisms of action for this compound remain entirely unknown.

Due to the lack of available research, no data tables detailing research findings on the histological and molecular marker analysis of this compound can be provided.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 2 Methylphenoxy Acetamide Analogs

Systematic Modification Strategies

Systematic modifications of the lead compound, N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide, have provided significant insights into its interaction with biological targets. These strategies involve altering specific parts of the molecule to observe the resulting changes in inhibitory activity.

The biological activity of N-phenyl-2-phenoxyacetamide analogs is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the phenoxy ring. A study focusing on a series of these compounds as HIF-1 inhibitors revealed distinct trends. nih.gov

On the N-phenyl ring, the introduction of various substituents leads to a wide range of activities. For instance, small electron-withdrawing groups like halogens (fluoro, chloro) can enhance potency. The presence of a chlorine atom at the meta-position (compound 13) or a fluorine atom at the para-position (compound 16) results in moderate inhibitory activity. Conversely, bulky or electron-donating groups can have varied effects. A methyl group at the ortho-position of the phenoxy ring, as seen in the parent compound, is generally favorable. The most potent analogs in the series often feature multiple substitutions, such as the 3,4,5-trimethoxy substitution on the N-phenyl ring (compound 29), which demonstrated the highest activity with an IC₅₀ value of 0.11 μM. nih.gov This suggests that a combination of electronic and steric factors governs the interaction with the target.

The position of substituents on the N-phenyl ring is a critical determinant of biological activity. This is clearly illustrated by comparing the isomers of acetyl-substituted analogs. The parent compound, This compound (meta-position), exhibits an IC₅₀ of 2.12 μM. nih.gov Shifting the acetyl group to the ortho-position (N-(2-acetylphenyl) derivative) leads to a slight decrease in activity (IC₅₀ = 2.45 μM), while moving it to the para-position (N-(4-acetylphenyl) derivative) results in a more significant drop in potency (IC₅₀ = 3.56 μM). nih.gov

This trend indicates that the meta-position is optimal for the acetyl group's contribution to HIF-1 inhibition. Similar positional effects are observed with other substituents. For example, a chloro-substituent is most effective at the meta-position (IC₅₀ = 1.89 μM) compared to the ortho- (IC₅₀ = 2.98 μM) and para- (IC₅₀ = 2.15 μM) positions. nih.gov This highlights the specific spatial requirements of the binding site, where substituent placement directly impacts the molecule's ability to form key interactions.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. In the context of this compound analogs, replacing the acetyl group's methyl moiety with other groups can be considered. For example, comparing the acetyl group (-COCH₃) with a carboxylic acid or an ester could provide insights, although specific data on such direct replacements are limited in the studied series.

However, a broader interpretation of bioisosterism can be applied by comparing different substituents on the phenyl ring. For instance, the replacement of a hydrogen atom with a fluorine or chlorine atom, which are classical bioisosteres, shows that these halogen substitutions can maintain or slightly improve activity, particularly at the meta and para positions. nih.gov The substitution of a methyl group (e.g., on the phenoxy ring) with a chloro group can also be viewed as a bioisosteric replacement, as they have similar sizes but different electronic properties. These modifications help to probe the electronic and steric tolerance of the target's binding pocket.

Mapping Active and Inactive Regions of the Scaffold

Analysis of the SAR data allows for the mapping of the molecular scaffold to identify regions crucial for activity and those where modifications are either beneficial or detrimental.

Active Regions :

The N-phenyl ring : This region is a hot spot for modification. Substitutions at the meta- and para-positions are generally well-tolerated and can significantly enhance activity. The high potency of the 3,4,5-trimethoxy analog underscores the importance of this area for optimization. nih.gov

The Acetamide (B32628) Linker : The -NH-CO- group is considered a critical pharmacophoric element, likely participating in hydrogen bonding with the biological target.

The Ortho-methyl on the Phenoxy Ring : The presence of the methyl group at the ortho-position of the phenoxy ring is consistently found in active compounds, suggesting it plays a key role in establishing the correct conformation for binding or making a favorable hydrophobic interaction.

Inactive or Less Favorable Regions :

Ortho-position of the N-phenyl ring : While some ortho-substituted compounds retain activity, this position is generally less favorable than the meta or para positions, possibly due to steric hindrance that disrupts the optimal binding conformation. nih.gov For example, the ortho-acetyl and ortho-chloro analogs are less active than their meta-isomers.

Unsubstituted Rings : The unsubstituted parent compound, 2-phenoxy-N-phenylacetamide, is the least active in the series (IC₅₀ = 10.21 μM), indicating that substitutions on both aromatic rings are necessary for potent HIF-1 inhibition. nih.gov

Elucidation of Key Pharmacophoric Features

Based on 3D-QSAR studies, a pharmacophore model for this class of HIF-1 inhibitors can be proposed. The key features include hydrogen bond donors/acceptors, hydrophobic regions, and specific steric volumes. Molecular field analysis (MFA) provides contour maps that visualize these features. nih.gov

Steric Features : The 3D-QSAR model indicates that bulky substituents are favored at the meta- and para-positions of the N-phenyl ring. This is consistent with the high activity of compounds bearing multiple methoxy (B1213986) groups. Conversely, bulky groups are disfavored near the ortho-position, which aligns with the lower activity of ortho-substituted isomers.

Electrostatic Features : The model suggests that electronegative groups (e.g., from carbonyl or halogen substituents) are favorable at certain positions, likely acting as hydrogen bond acceptors. The amide linker itself is a key electrostatic feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Hydrophobic Features : The 2-methylphenoxy group and the N-phenyl ring form important hydrophobic regions that likely interact with nonpolar pockets in the binding site. The positive correlation of activity with the lipophilicity parameter (SlogP) in the 2D-QSAR model further supports the importance of hydrophobicity. nih.gov

Correlation of Structural Parameters with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models have been developed to mathematically correlate the structural features of these analogs with their HIF-1 inhibitory activity.

A 2D-QSAR model developed using multiple linear regression provided a statistically significant correlation. The best model is described by the following equation: pIC₅₀ = 0.2831 (±0.046) SssNHE-index + 0.4021 (±0.061) Slogp + 0.3891 (±0.112) T_O_N_1 + 0.9011 (±0.211) T_2_Cl_1 - 2.011 nih.gov

This model was validated with a high correlation coefficient (r² = 0.9469), a cross-validated squared correlation coefficient (q² = 0.8933), and strong external predictive ability (pred_r² = 0.7128). nih.gov

The descriptors in the model signify:

SssNHE-index : An electrotopological state descriptor for the N-H group, highlighting the importance of the amide linker.

Slogp : The logarithm of the octanol/water partition coefficient, indicating that increased lipophilicity is correlated with higher activity.

T_O_N_1 and T_2_Cl_1 : These are indicator variables representing the presence of a nitro group at the ortho-position and a chloro group at the 2-position of the phenoxy ring, respectively, underscoring the impact of specific substituent patterns.

Furthermore, a 3D-QSAR study using the k-nearest neighbor molecular field analysis (k-NN MFA) approach yielded a model with excellent internal (q² = 0.9672) and external (pred_r² = 0.8480) predictive power. nih.gov This model, based on steric, hydrophobic, and electrostatic fields, confirms the pharmacophoric features identified and provides a robust tool for designing novel derivatives with potentially enhanced HIF-1 inhibitory activity.

Derivatization Strategies for Analytical Applications

Enhancement of Chromatographic Detectability

Chromatographic techniques such as gas chromatography (GC) often require analytes to be volatile and thermally stable. Derivatization can modify the chemical properties of N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide to meet these requirements and improve its detection.

Silylation is a common derivatization technique that replaces active hydrogen atoms in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov In this compound, the active hydrogen on the amide nitrogen is the primary site for silylation. This process reduces the polarity of the molecule by eliminating the capacity for hydrogen bonding, thereby increasing its volatility and thermal stability, which is advantageous for GC analysis. researchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net These reagents react with the amide group to form a more volatile and thermally stable TMS derivative. nih.gov The reaction is typically carried out by heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.gov The resulting derivatives generally exhibit excellent thermal stability suitable for a wide range of GC conditions. researchgate.net

Table 1: Common Silylating Reagents and Their Properties

Reagent Abbreviation Key Characteristics By-products
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A popular and effective reagent that reacts rapidly with organic acids and amides to give high yields. nih.govresearchgate.net N-methyltrifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA The most volatile of the trimethylsilyl acetamides, useful for trace analysis where derivative peaks might be close to reagent peaks. researchgate.net N-methyltrifluoroacetamide
Bis(trimethylsilyl)acetamide BSA One of the first widely used silylating reagents, known for its strong silylating power and mild reaction conditions. researchgate.net Acetamide (B32628)

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acid anhydride (B1165640) or acyl halide. For this compound, the secondary amide group can be targeted for acylation. nih.gov This technique is particularly useful for enhancing the sensitivity of detection by an electron capture detector (ECD) in GC.

By using polyfluorinated acylating reagents, such as heptafluorobutyrylimidazole (HFBI) or trifluoroacetic anhydride (TFAA), a derivative with multiple electronegative fluorine atoms is produced. researchgate.net These fluorinated derivatives have a high affinity for capturing electrons, leading to a significantly enhanced response from an ECD. This allows for the detection and quantification of the analyte at very low concentrations.

Table 2: Common Acylating Reagents for ECD Enhancement

Reagent Abbreviation Functional Group Targeted Key Advantage
Heptafluorobutyrylimidazole HFBI Amines, Amides, Hydroxyls Forms stable, highly electron-capturing derivatives. researchgate.net
Trifluoroacetic anhydride TFAA Amines, Amides, Hydroxyls Highly reactive, produces derivatives with excellent ECD response. researchgate.net

Alkylation is a derivatization method that introduces an alkyl group into a molecule. nih.gov For this compound, the amide nitrogen can be alkylated. nih.govmdpi.com This modification can be used to alter the molecule's polarity, volatility, and molecular weight, which in turn allows for the control of its retention time in both GC and high-performance liquid chromatography (HPLC). nih.gov

For instance, introducing a small alkyl group can increase volatility for GC analysis, while adding a larger, more nonpolar alkyl chain can increase its retention time in reversed-phase HPLC. Conversely, introducing a functionalized alkyl group containing a polar moiety can modify the hydrophilicity of the derivative. Reagents such as dimethylformamide diacetals can be used for this purpose. researchgate.net The choice of alkylating agent and reaction conditions allows for fine-tuning of the chromatographic behavior of the derivative to achieve better separation from interfering compounds in a sample matrix. nih.gov

Derivatization for Spectroscopic Characterization

Derivatization is also a powerful tool in spectroscopic analysis, where it can be used to facilitate structural elucidation and improve quantification accuracy.

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. scripps.edu For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into its structure. nih.gov

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective isotopic labeling can simplify complex spectra by "turning on" signals at specific sites while the rest of the molecule remains "NMR-invisible". researchgate.net This helps in assigning signals and determining the three-dimensional structure of the molecule. mit.edu

In Mass Spectrometry (MS), an isotopically labeled version of this compound can serve as an ideal internal standard for quantitative analysis. Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes in chromatography and experiences similar ionization efficiency. However, it can be distinguished by its higher mass-to-charge ratio. This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Table 3: Isotopes Used in Labeling for NMR and MS

Isotope Natural Abundance Application
Carbon-13 (¹³C) ~1.1% NMR: Enhances signals for structural analysis. MS: Used as an internal standard.
Nitrogen-15 (¹⁵N) ~0.37% NMR: Simplifies spectra and aids in structural studies. MS: Used as an internal standard.

Method Validation for Analytical Derivatization Procedures

When a derivatization step is included in an analytical method, the entire procedure must be thoroughly validated to ensure its reliability, accuracy, and precision. bohrium.comresearchgate.net The validation process for a method involving the derivatization of this compound would need to assess several key parameters. d-nb.info

The validation ensures that the derivatization reaction is consistent and that the resulting derivative is stable under the analytical conditions. nih.govnih.gov

Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This involves analyzing blank samples and samples spiked with potential interfering substances to ensure no other compounds produce a signal at the retention time of the derivatized analyte. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. bohrium.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. bohrium.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. bohrium.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Intra-day precision (Repeatability): Precision over a short period of time with the same operator and equipment. nih.gov

Inter-day precision (Intermediate Precision): Precision over an extended period, often on different days, with different analysts or equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Stability: The stability of the derivatized analyte in the analytical solution must be evaluated to ensure that it does not degrade during the analysis time. bohrium.comnih.gov

Table 4: Summary of Method Validation Parameters for Derivatization Procedures

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest. No interference at the retention time of the derivative. nih.gov
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.99. bohrium.comresearchgate.net
Accuracy To determine the closeness to the true value. Recovery typically within 80-120%. nih.gov
Precision To assess the random error of the method. Relative Standard Deviation (RSD) ≤ 15%. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide

Direct academic findings on this compound are sparse. However, the broader class of N-aryl-2-phenoxyacetamide derivatives has been a subject of scientific inquiry. Research on structurally similar compounds suggests that this class of molecules can exhibit a range of biological activities. For instance, various aryloxyacetamide derivatives have been synthesized and evaluated for their potential as neuroprotective agents. nih.gov Additionally, certain 2-phenoxyacetamide (B1293517) analogues have been identified as potent and selective monoamine oxidase (MAO) inhibitors, which are significant in the context of antidepressant drug development. nih.gov The core structure of this compound, combining an acetylphenyl moiety with a methylphenoxy acetamide (B32628) group, presents a unique scaffold that warrants further investigation to determine its specific biological properties.

Unanswered Research Questions and Challenges

The primary challenge concerning this compound is the fundamental lack of empirical data. Key unanswered questions that form the basis for future research include:

What are the optimal and most efficient synthetic routes to produce this compound with high yield and purity?

What are the detailed physicochemical properties of this compound, including its solubility, stability, and crystalline structure?

What is the full spectrum of its biological activity? Does it exhibit neuroprotective, anti-inflammatory, antimicrobial, or other therapeutic effects?

What are the specific molecular targets of this compound within biological systems?

What is the structure-activity relationship (SAR) for this compound and its analogues? How do modifications to the acetylphenyl or methylphenoxy moieties affect its biological efficacy?

Potential Avenues for Advanced Synthetic Methodologies

The synthesis of this compound can likely be achieved through established amide bond formation reactions. A common approach involves the reaction of 3-aminoacetophenone with 2-(2-methylphenoxy)acetyl chloride or by coupling 3-aminoacetophenone with 2-(2-methylphenoxy)acetic acid using a suitable coupling agent.

Future research into advanced synthetic methodologies could explore more efficient and environmentally friendly approaches. Potential avenues include:

Catalytic Methods: Investigating the use of novel catalysts to improve the efficiency and selectivity of the amidation reaction.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and facilitate scalability.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction and potentially improve yields.

One-Pot Syntheses: Designing a one-pot reaction sequence to streamline the synthesis process and reduce waste.

Emerging Computational Approaches for Compound Optimization

Computational chemistry offers powerful tools to guide the optimization of this compound as a potential therapeutic agent. Emerging computational approaches that can be applied include:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with various biological targets, helping to identify potential mechanisms of action. nih.gov

Quantum Chemical Computations: Density Functional Theory (DFT) can be used to study the local molecular properties and reactivity of the compound, providing insights into its chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound and its interaction with biological macromolecules over time, offering a more realistic model of its biological activity.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug development. rsc.orgresearchgate.net

Future Directions in Mechanistic Biological Investigations

Should initial screenings reveal significant biological activity for this compound, a number of future directions for mechanistic investigations can be pursued:

Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the compound.

Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor (e.g., of MAO), detailed kinetic studies can be performed to determine the mechanism of inhibition. nih.gov

Cell-Based Assays: Utilizing relevant cell lines to investigate the compound's effects on cellular pathways, such as apoptosis, inflammation, or signal transduction. nih.gov For example, studies on related compounds have used PC12 cells to assess neuroprotective effects against glutamate-induced cell death. nih.gov

In Vivo Studies: If promising in vitro activity is observed, preclinical studies in animal models would be the next step to evaluate the compound's efficacy and safety in a living organism.

Broader Implications for Acetamide-Based Chemical Entity Discovery

The systematic investigation of this compound could have broader implications for the discovery of new acetamide-based chemical entities. The acetamide scaffold is a common feature in many clinically used drugs. mdpi.com A thorough study of this particular compound could:

Expand the known chemical space of biologically active acetamide derivatives.

Provide valuable structure-activity relationship data that can inform the design of new compounds with improved potency and selectivity.

Highlight the potential of combining specific aromatic and phenoxy moieties to achieve desired therapeutic effects.

Contribute to the development of novel therapeutic agents for a range of diseases, depending on the identified biological activities of this and related compounds.

The journey from a novel chemical structure to a potential therapeutic agent is long and requires a multidisciplinary approach. The framework outlined above provides a roadmap for the systematic exploration of this compound, a compound that currently represents a domain of untapped potential in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-acetylphenylamine with 2-(2-methylphenoxy)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key parameters include:

  • Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions like hydrolysis of the acetyl chloride intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.
    Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and optimize stoichiometry to minimize unreacted starting materials .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (DMSO-d6) shows diagnostic peaks: δ 2.35 (s, 3H, acetyl CH3), δ 6.8–7.4 (aromatic protons), δ 4.6 (s, 2H, OCH2CO).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 312.15 (calculated: 312.14).
  • X-ray crystallography : Resolves spatial arrangement of the acetylphenyl and methylphenoxy groups (e.g., torsion angles between aromatic rings) .
    Note : Combine FT-IR (C=O stretch at 1680 cm⁻¹) and elemental analysis for cross-validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The acetyl group’s carbonyl carbon (LUMO: −1.8 eV) is more reactive than the acetamide’s amide nitrogen.
  • Molecular docking : Predict binding affinity with enzymes (e.g., cytochrome P450) to assess metabolic stability.
  • Solvent effects : Use COSMO-RS models to simulate reaction pathways in polar vs. nonpolar solvents .
    Case Study : DFT-guided substitution at the acetyl group with amines (e.g., NH2CH3) yields derivatives with enhanced solubility (logP reduced from 3.2 to 2.5) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability.
  • Orthogonal assays : Pair enzyme inhibition data (e.g., COX-2 ELISA) with cellular inflammation models (e.g., IL-6 secretion in macrophages).
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., hydroxylated derivatives with higher potency) .
    Example : A 2023 study reported conflicting IC50 values (5 µM vs. 12 µM) for COX-2 inhibition; metabolite analysis revealed batch-dependent oxidation products .

Q. How can regioselective functionalization be achieved at the acetylphenyl moiety?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the acetyl group’s ortho position, enabling bromination (NBS, CCl4) or nitration (HNO3/H2SO4).
  • Protecting groups : Temporarily protect the acetamide with Boc (tert-butoxycarbonyl) to direct reactions to the acetyl site.
  • Catalytic systems : Pd(OAc)2/Xantphos facilitates Suzuki coupling at the acetylphenyl ring without affecting the methylphenoxy group .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/ConditionsYield (%)Reference
AcetylationAcetic anhydride, pyridine, 80°C92
BrominationNBS, AIBN, CCl4, reflux75
HydrolysisNaOH (10%), EtOH/H2O, 50°C88

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureTarget Enzyme (IC50, µM)Solubility (logP)
Parent compoundCOX-2: 8.23.2
Nitro derivativeCOX-2: 5.12.9
Trifluoroethyl analogCOX-2: 12.44.1

Key Considerations for Experimental Design

  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile sites (e.g., acetamide bond).
  • Counterion effects : Compare hydrochloride vs. free base forms for crystallinity and bioavailability .
  • Scale-up challenges : Optimize flow chemistry setups for gram-scale synthesis to avoid exothermic hazards .

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